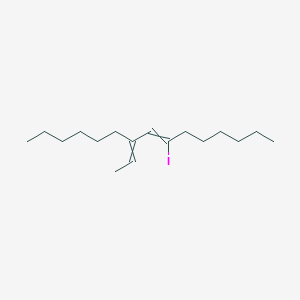
9-Ethylidene-7-iodopentadec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethylidene-7-iodopentadec-7-ene is an organic compound with the molecular formula C17H31I. It consists of a long carbon chain with an iodine atom and an ethylidene group attached. This compound is notable for its unique structure, which includes multiple bonds and rotatable bonds, making it a subject of interest in various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethylidene-7-iodopentadec-7-ene typically involves the iodination of a suitable precursor compound. One common method is the reaction of a long-chain alkene with iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Non-polar solvents like hexane or toluene
Catalyst: Lewis acids such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethylidene-7-iodopentadec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in dry ether
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
9-Ethylidene-7-iodopentadec-7-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 9-Ethylidene-7-iodopentadec-7-ene involves its interaction with molecular targets through its iodine atom and ethylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include:
Electrophilic addition: The iodine atom acts as an electrophile, reacting with nucleophiles.
Radical reactions: The compound can participate in radical-mediated processes, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Ethylidene-7-bromopentadec-7-ene
- 9-Ethylidene-7-chloropentadec-7-ene
- 9-Ethylidene-7-fluoropentadec-7-ene
Comparison
Compared to its halogenated analogs, 9-Ethylidene-7-iodopentadec-7-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is larger and more polarizable than other halogens, leading to different reaction kinetics and mechanisms. This uniqueness makes this compound a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
827033-85-2 |
|---|---|
Molekularformel |
C17H31I |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
9-ethylidene-7-iodopentadec-7-ene |
InChI |
InChI=1S/C17H31I/c1-4-7-9-11-13-16(6-3)15-17(18)14-12-10-8-5-2/h6,15H,4-5,7-14H2,1-3H3 |
InChI-Schlüssel |
UTGBQLXPSXIEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC)C=C(CCCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


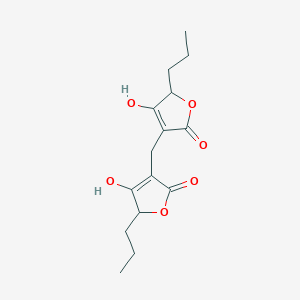
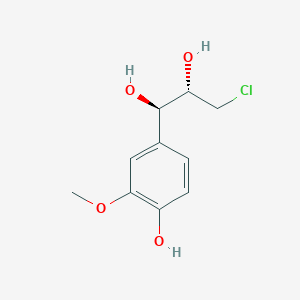
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)
![3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14211978.png)
![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
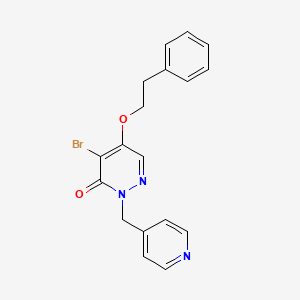
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
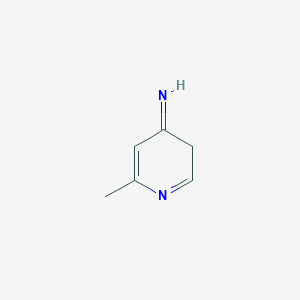
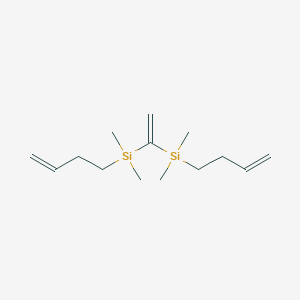
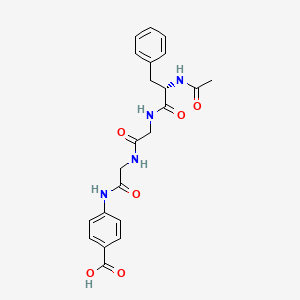
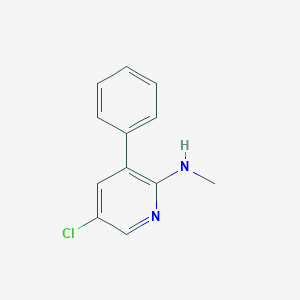
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
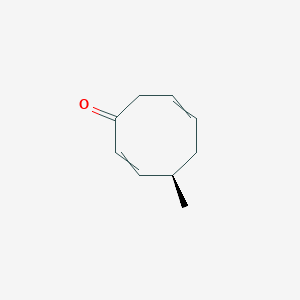
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
